1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine
CAS No.: 1480701-54-9
Cat. No.: VC3069451
Molecular Formula: C11H19N3S
Molecular Weight: 225.36 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 1480701-54-9 | 
|---|---|
| Molecular Formula | C11H19N3S | 
| Molecular Weight | 225.36 g/mol | 
| IUPAC Name | 1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine | 
| Standard InChI | InChI=1S/C11H19N3S/c1-8-11(15-9(2)13-8)7-14-5-3-10(12)4-6-14/h10H,3-7,12H2,1-2H3 | 
| Standard InChI Key | HCEBJBJQSXPFCE-UHFFFAOYSA-N | 
| SMILES | CC1=C(SC(=N1)C)CN2CCC(CC2)N | 
| Canonical SMILES | CC1=C(SC(=N1)C)CN2CCC(CC2)N | 
Introduction
Structural Characteristics and Chemical Identity
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine features a piperidine ring with an amine group at position 4, connected to a 2,4-dimethyl-1,3-thiazole moiety through a methylene bridge. This molecular architecture combines two pharmacologically significant heterocyclic systems that are frequently found in bioactive compounds.
Structural Components
The compound consists of three key structural components:
- 
A piperidine ring with an amine group at the 4-position
 - 
A 2,4-dimethyl-1,3-thiazole ring system with methyl groups at positions 2 and 4
 - 
A methylene (-CH₂-) linker connecting the thiazole ring to the piperidine nitrogen
 
Chemical Identity Data
Table 1: Chemical Identity of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine
| Parameter | Value | 
|---|---|
| Molecular Formula | C₁₂H₂₀N₃S | 
| Molecular Weight | Approximately 238.37 g/mol | 
| Structural Class | Thiazolylmethylpiperidine derivative | 
| Heterocyclic Systems | Thiazole, Piperidine | 
| Functional Groups | Secondary amine, Tertiary amine, Thiazole | 
Physicochemical Properties
The physicochemical properties of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine can be inferred from structurally similar compounds, particularly those containing piperidine and thiazole moieties.
Predicted Properties
Based on the properties of similar compounds, particularly those containing the thiazole-piperidine scaffold:
Table 2: Predicted Physicochemical Properties
Structural Comparison
The compound shares structural similarities with N,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine (CAS 1248048-19-2), which has a molecular weight of 239.38 g/mol and formula C₁₂H₂₁N₃S . The key differences lie in:
- 
The presence of an additional methyl group at position 4 of the thiazole ring
 - 
The absence of methyl substituents on the piperidine amine and at position 3 of the piperidine
 
Structure-Activity Relationship Considerations
Key Pharmacophore Features
The potential pharmacophoric elements in 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine include:
- 
The basic nitrogen of the piperidine ring (potential H-bond acceptor)
 - 
The primary amine at position 4 (potential H-bond donor and acceptor)
 - 
The thiazole ring (aromatic character and H-bond acceptor)
 - 
The methyl substituents on the thiazole (potential hydrophobic interactions)
 - 
The methylene linker (providing conformational flexibility)
 
Comparison with Related Bioactive Compounds
Several structurally related compounds demonstrate significant biological activity. For example:
Table 4: Related Compounds and Their Activities
Synthetic Approaches and Chemical Reactivity
Chemical Reactivity
The compound is expected to exhibit reactivity consistent with:
- 
Nucleophilicity at the primary amine (position 4 of piperidine)
 - 
Basicity at both nitrogen atoms (piperidine N and primary amine)
 - 
Limited electrophilic reactivity at the thiazole C5 position
 - 
Potential for N-functionalization through various reactions
 
Analytical Characterization
Predicted Spectroscopic Properties
Table 5: Predicted Spectroscopic Properties
| Analytical Method | Expected Key Features | 
|---|---|
| ¹H NMR | Signals for thiazole methyl groups (δ ~2.3-2.6 ppm); piperidine ring protons (δ ~1.5-3.5 ppm); methylene linker (δ ~3.5-4.5 ppm); amine protons (δ ~1.0-2.0 ppm) | 
| ¹³C NMR | Thiazole carbon signals (δ ~110-170 ppm); piperidine carbons (δ ~25-60 ppm); methyl carbons (δ ~10-20 ppm) | 
| Mass Spectrometry | Molecular ion at m/z 238; fragmentation pattern likely including thiazole fragment ions | 
| IR Spectroscopy | N-H stretching (~3300-3500 cm⁻¹); C-N stretching; thiazole ring vibrations | 
Chromatographic Behavior
The compound would likely exhibit retention characteristics influenced by:
- 
The basic piperidine and amine groups (leading to potential peak tailing on silica)
 - 
The moderate hydrophobicity imparted by the thiazole ring
 - 
The polar amine functionality
 
Research Applications and Future Perspectives
Current Research Status
While specific research on 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine is limited in the available literature, compounds with similar structural features have been investigated in various contexts:
- 
As potential enzyme inhibitors, particularly for kinases and heat shock proteins
 - 
As neurotransmitter system modulators
 - 
As building blocks for more complex bioactive molecules
 
Future Research Directions
Future research on this compound may focus on:
- 
Comprehensive biological activity screening
 - 
Structure-activity relationship studies through systematic modification
 - 
Potential applications in medicinal chemistry
 - 
Development of improved synthetic routes
 - 
Investigation of physical and chemical properties
 
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume